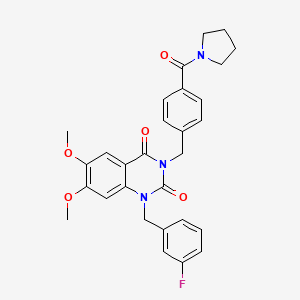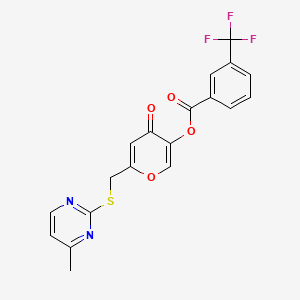![molecular formula C12H15F3N2O B2824156 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers CAS No. 1495711-38-0](/img/structure/B2824156.png)
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers is a useful research compound. Its molecular formula is C12H15F3N2O and its molecular weight is 260.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Acetylenes and Cycloaddition Reactions
Barlow, Tajammal, and Tipping (1993) explored the reactions of cyclohexa-1,3-diene with dialkynyl ester, resulting in diastereomers of Diels-Alder adducts. This study showcases the application of fluorinated compounds in creating complex molecular structures through cycloaddition reactions, highlighting the versatility of such compounds in synthetic chemistry (Barlow, Tajammal, & Tipping, 1993).
Trimerization and Solvent Effects
Saaidi et al. (2008) reported on the trimerization of trifluoroacetone, emphasizing the solvent's critical role in the kinetics and position of anomeric equilibria. The study provides insight into the behavior of fluorinated compounds in solution, which is vital for understanding and designing reactions involving such molecules (Saaidi, Guyonnet, Jeanneau, Fleurat‐Lessard, & Hasserodt, 2008).
Modification with Fluorine-containing Heterocycles
Sokolov and Aksinenko (2012) studied the reaction of methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate with 1,3-binucleophiles. This work demonstrates the modification of biologically active compounds with fluorine-containing heterocycles, underscoring the importance of fluorinated derivatives in medicinal chemistry and drug design (Sokolov & Aksinenko, 2012).
Cycloaddition Reactions of Trifluorodiazoethane
Atherton and Fields (1968) discussed the formation of cyclopropanes and Δ1-pyrazolines through the photolysis of 2,2,2-trifluorodiazoethane with olefins. Their findings contribute to the understanding of 1,3-dipolar addition reactions, providing a basis for synthesizing novel fluorinated cyclic compounds (Atherton & Fields, 1968).
Synthesis of Fluorinated Analogs with Acaricidal Activity
Fustero et al. (2008) applied fluorinated alcohols to increase regioselectivity in pyrazole formation, leading to the synthesis of fluorinated analogs of Tebufenpyrad with strong acaricidal activity. This research highlights the role of fluorinated compounds in developing new agrochemicals (Fustero, Román, Sanz-Cervera, Simón-Fuentes, Bueno, & Villanova, 2008).
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-8-2-4-10(5-3-8)17-7-9(6-16-17)11(18)12(13,14)15/h6-8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWNQAANAPEFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=C(C=N2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2824076.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2824079.png)
![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2824080.png)
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2824083.png)
![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824084.png)

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoyl)piperidine-4-carbonitrile](/img/structure/B2824086.png)
![1-(2,2-Difluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2824088.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)


![2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2824096.png)
